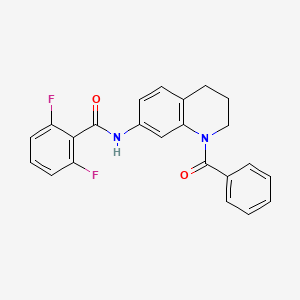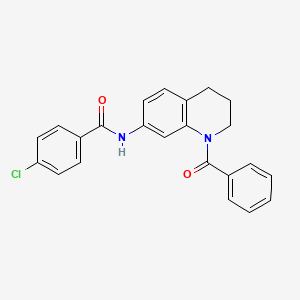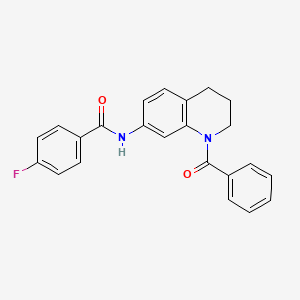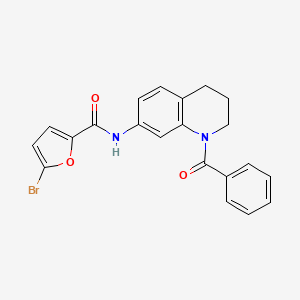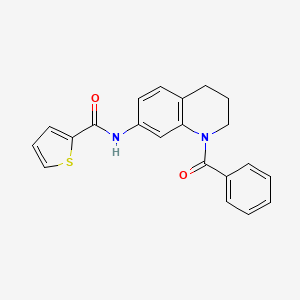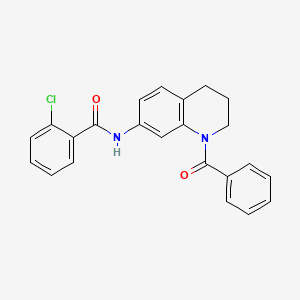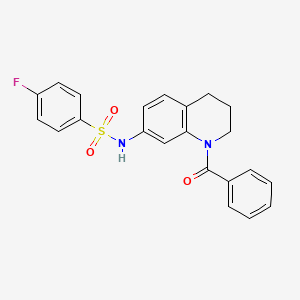
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-fluorobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-fluorobenzamide (NBTQF) is a synthetic compound that was first discovered in the early 2000s. NBTQF is a small molecule that has been studied for its potential therapeutic effects. It has been found to have anti-inflammatory and anti-cancer properties, as well as potential applications in the treatment of neurological disorders. NBTQF has been used in a variety of laboratory experiments and has been found to have a wide range of potential applications.
科学研究应用
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-fluorobenzamide has been studied for its potential therapeutic effects in a wide range of areas. In particular, it has been investigated for its anti-inflammatory and anti-cancer properties. It has also been studied for its potential applications in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-fluorobenzamide has also been studied for its potential use in the treatment of diabetes and obesity.
作用机制
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-fluorobenzamide has been found to act as an agonist of the cannabinoid receptor CB1. This means that it binds to the CB1 receptor and activates it, leading to a cascade of biochemical reactions that can affect the body in various ways. It is thought that by activating the CB1 receptor, N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-fluorobenzamide can reduce inflammation and modulate the immune system, which could lead to potential therapeutic effects.
Biochemical and Physiological Effects
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-fluorobenzamide has been found to have a range of biochemical and physiological effects. It has been found to reduce inflammation and modulate the immune system. It has also been found to reduce the growth of tumor cells and inhibit the growth of cancer cells. N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-fluorobenzamide has also been found to have neuroprotective effects, which could be beneficial in the treatment of neurological disorders.
实验室实验的优点和局限性
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-fluorobenzamide is a relatively simple molecule that can be easily synthesized in the laboratory. This makes it an attractive compound for laboratory experiments. However, N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-fluorobenzamide is also a relatively new compound, and its potential therapeutic effects have not yet been fully explored. As such, there are still many unknowns about how N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-fluorobenzamide works and its potential applications.
未来方向
There are many potential future directions for research into N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-fluorobenzamide. One potential area of research is to further explore the potential therapeutic effects of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-fluorobenzamide, such as its anti-inflammatory and anti-cancer properties. Another potential area of research is to investigate the potential uses of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-fluorobenzamide in the treatment of neurological disorders. Additionally, further research could be done to investigate the potential use of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-fluorobenzamide in the treatment of diabetes and obesity. Finally, further research could be done to investigate the potential side effects of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-fluorobenzamide.
合成方法
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-fluorobenzamide is synthesized through a multi-step process. The starting material is a mixture of benzoyl chloride, 1,2,3,4-tetrahydroquinoline, and 3-fluorobenzamide. The mixture is heated and stirred in an inert atmosphere to form an intermediate product. This intermediate product is then reacted with a base, such as sodium hydroxide, to form the final product, N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-fluorobenzamide.
属性
IUPAC Name |
N-(1-benzoyl-3,4-dihydro-2H-quinolin-7-yl)-3-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19FN2O2/c24-19-10-4-8-18(14-19)22(27)25-20-12-11-16-9-5-13-26(21(16)15-20)23(28)17-6-2-1-3-7-17/h1-4,6-8,10-12,14-15H,5,9,13H2,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRGSHAXBMSIJCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)NC(=O)C3=CC(=CC=C3)F)N(C1)C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-fluorobenzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




